molecular formula C18H12N6O B2860052 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol CAS No. 848687-60-5

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol

Cat. No. B2860052
M. Wt: 328.335
InChI Key: LLSKWFIMIHRSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular formula of C18H12N6O and a molecular weight of 328.335.


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions, including the use of triethoxyorthoformate in acetic anhydride . A mixture of the precursor compound, chloroacetonitrile, and anhydrous potassium carbonate in dimethyl formamide is stirred for several hours at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.335. More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Derivative Applications

  • Antimicrobial and Antifungal Activities : Research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin, such as those synthesized via reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide, exhibit antimicrobial and antifungal properties. These derivatives have been evaluated against phytopathogenic fungi, demonstrating significant inhibitory activities, which underscores their potential as lead compounds in the development of new antimicrobial and antifungal agents (Jin Luo et al., 2020); (Jin Zhang et al., 2016).

Medicinal Chemistry Applications

  • Adenosine Receptor Antagonists : Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been extensively researched for their potential as adenosine receptor antagonists. These compounds exhibit high affinity and selectivity towards the A(2A) adenosine receptor subtype, making them candidates for the treatment of neurodegenerative disorders such as Parkinson's disease. The structural modifications of these derivatives can significantly influence their activity and selectivity, highlighting the importance of this chemical scaffold in the development of new therapeutic agents (P. Baraldi et al., 1996).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. Detailed safety and hazard information is not available in the retrieved sources.

Future Directions

The compound and its derivatives have shown promising results as novel CDK2 inhibitors, suggesting potential applications in cancer treatment . Further investigations are needed to fully understand its mechanism of action and to optimize its anticancer activity .

properties

IUPAC Name

4-(10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-22-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(16)18/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSKWFIMIHRSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol

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